molecular formula C9H13ClN2O B2718708 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol CAS No. 1495116-40-9

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol

Cat. No.: B2718708
CAS No.: 1495116-40-9
M. Wt: 200.67
InChI Key: SWSFTFJRTGFEDE-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol is a chemical compound that belongs to the class of organic compounds known as aminomethyl alcohols. These compounds are characterized by the presence of an amino group attached to a carbon atom that is also bonded to a hydroxyl group. The presence of the pyridine ring, substituted with a chlorine atom, adds to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol typically involves multi-step organic reactions. One common method might include:

    Starting Material: The synthesis could begin with 3-chloro-4-pyridinecarboxaldehyde.

    Aminomethylation: The aldehyde group can be converted to an aminomethyl group through reductive amination using formaldehyde and a suitable amine.

    Reduction: The resulting intermediate can be reduced to form the final aminomethyl alcohol.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the aminomethyl group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified pyridine derivatives.

    Substitution Products: Various substituted pyridines.

Scientific Research Applications

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Could be explored for pharmaceutical applications, such as drug development.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, influencing biochemical pathways. The presence of the aminomethyl and hydroxyl groups could allow for hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethyl-3-(4-chloro-pyridin-3-yl)-propan-1-ol: Similar structure but with different substitution on the pyridine ring.

    2-Aminomethyl-3-(3-bromo-pyridin-4-yl)-propan-1-ol: Bromine instead of chlorine.

    2-Aminomethyl-3-(3-chloro-pyridin-2-yl)-propan-1-ol: Different position of the chlorine atom.

Uniqueness

The specific substitution pattern and functional groups of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol give it unique chemical properties, such as reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c10-9-5-12-2-1-8(9)3-7(4-11)6-13/h1-2,5,7,13H,3-4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSFTFJRTGFEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(CN)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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